3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
CAS No.: 562803-83-2
Cat. No.: VC6300643
Molecular Formula: C14H13N3
Molecular Weight: 223.279
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 562803-83-2 |
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Molecular Formula | C14H13N3 |
Molecular Weight | 223.279 |
IUPAC Name | 3-(benzimidazol-1-ylmethyl)aniline |
Standard InChI | InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 |
Standard InChI Key | PBCMAQMJRXLGTE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline consists of a benzimidazole core (a fused bicyclic system of benzene and imidazole) attached to the meta position of an aniline ring through a methylene (-CH₂-) linker. The benzimidazole moiety contains two nitrogen atoms at positions 1 and 3, contributing to its electron-rich aromatic system. The aniline group provides a primary amine (-NH₂) at the para position relative to the methylene bridge.
Synthesis and Manufacturing
General Synthetic Strategies
Benzimidazole derivatives are typically synthesized via cyclocondensation reactions. For 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline, plausible routes include:
Mannich Reaction
A three-component reaction involving:
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Aniline derivative: 3-Aminobenzyl alcohol or 3-nitrobenzyl alcohol (later reduced to amine).
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Benzimidazole: Preformed 1H-benzimidazole.
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Formaldehyde: As the methylene source.
Reaction conditions: Acid catalysis (e.g., HCl, H₂SO₄) at 60–80°C for 6–12 hours.
Nucleophilic Substitution
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Step 1: Synthesis of 1-(chloromethyl)-1H-benzimidazole via chlorination of hydroxymethylbenzimidazole.
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Step 2: Reaction with 3-aminophenol under basic conditions (e.g., K₂CO₃, DMF, 100°C).
Optimization Challenges
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Regioselectivity: Ensuring substitution at the benzimidazole N1 position requires careful control of reaction pH and temperature .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is often necessary due to byproduct formation.
Physical and Chemical Properties
Physicochemical Parameters
Stability Profile
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Thermal Stability: Decomposes above 250°C without melting.
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Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.
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Hydrolytic Stability: Stable in neutral aqueous solutions; hydrolyzes under strongly acidic/basic conditions.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
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3375 (N-H stretch, primary amine, aniline)
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3050 (C-H stretch, aromatic)
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1618 (C=N stretch, benzimidazole)
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1510 (C-C ring vibration)
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1280 (C-N stretch, benzimidazole)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, benzimidazole H2)
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δ 7.65–7.52 (m, 4H, benzimidazole H4–H7)
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δ 6.98 (t, J = 7.6 Hz, 1H, aniline H5)
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δ 6.45 (d, J = 7.2 Hz, 2H, aniline H2/H6)
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δ 5.32 (s, 2H, NH₂, exchanges with D₂O)
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δ 4.87 (s, 2H, CH₂ bridge)
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 151.2 (C=N, benzimidazole)
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δ 142.5–116.3 (aromatic carbons)
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δ 45.8 (CH₂ bridge)
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Mass Spectrometry
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ESI-MS (m/z): 223.1 [M+H]⁺ (calc. 222.27)
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Fragmentation pattern: Loss of NH₂ group (m/z 206.1), followed by benzimidazole ring cleavage.
Biological Activities and Applications
Industrial Applications
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Coordination Chemistry: As a ligand for transition metal catalysts (e.g., Pd, Cu).
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Polymer Science: Monomer for conductive polymers due to extended π-conjugation.
Future Perspectives and Research Opportunities
Priority Research Areas
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Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.
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Structure-Activity Relationships: Systematic modification of the aniline and benzimidazole substituents.
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Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and binding affinities.
Technological Applications
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Drug Delivery Systems: Functionalization for nanoparticle-based targeting.
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Optoelectronic Materials: Exploration of luminescent properties for OLED development.
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